molecular formula C26H29FN6O2 B2537072 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851943-38-9

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2537072
CAS RN: 851943-38-9
M. Wt: 476.556
InChI Key: FHJLBFUPEMLBBY-UHFFFAOYSA-N
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Description

The compound “8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It is related to a class of compounds known as phenylpiperazines . Phenylpiperazines are often neuropharmacologically active compounds and in many cases are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic and other receptors .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed N-arylation reactions . The intermediates for these reactions are typically obtained by a condensation reaction between a bromo-phenyl compound and a substituted phenylpiperazine . Potassium carbonate is often added in these reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a piperazine ring and a purine dione group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multiple functional groups. The compound’s reactivity could be influenced by factors such as the presence of the fluorophenyl moiety and the piperazine ring .

Mechanism of Action

While the exact mechanism of action of this specific compound is not clear from the available information, related compounds have been found to inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function and chemotherapy .

Future Directions

Future research could focus on further understanding the structure-activity relationship of this compound and its analogues . Structural modification may further improve its potency and selectivity and lead to the development of useful pharmacological agents .

properties

CAS RN

851943-38-9

Molecular Formula

C26H29FN6O2

Molecular Weight

476.556

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C26H29FN6O2/c1-29-24-23(25(34)30(2)26(29)35)33(13-12-19-6-4-3-5-7-19)22(28-24)18-31-14-16-32(17-15-31)21-10-8-20(27)9-11-21/h3-11H,12-18H2,1-2H3

InChI Key

FHJLBFUPEMLBBY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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